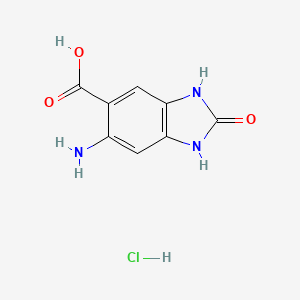

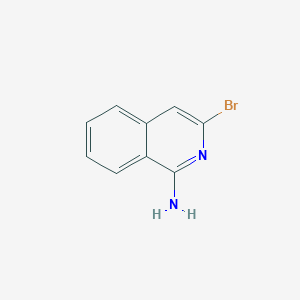

6-氨基-2-氧代-1,3-二氢苯并咪唑-5-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid; hydrochloride" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical context of similar compounds. For instance, the synthesis of a conformationally constrained analogue of aspartic acid is described, which involves a regioselective 1,3-dipolar cycloaddition and subsequent chemical transformations . Additionally, the synthesis and investigation of coordination complexes using 2-aminobenzimidazole, a compound structurally related to the benzimidazole moiety in the compound of interest, are discussed .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with a focus on achieving high stereoselectivity and yield. For example, the synthesis of the aspartic acid analogue is achieved in 27% overall yield over five steps, which is a significant improvement over previous methods . The synthesis of the Ga(III) complexes with 2-aminobenzimidazole as a ligand also involves multiple steps, including the preparation of organic salts and reaction with gallium(III) nitrate octahydrate . These examples demonstrate the complexity and the careful planning required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are determined using spectroscopic methods and single crystal X-ray diffraction . These techniques are crucial for confirming the identity and purity of the synthesized compounds and for understanding their three-dimensional arrangement, which is essential for their biological activity and interaction with other molecules.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include 1,3-dipolar cycloaddition, condensation, nucleophilic attack by cyanide ion, and oxidation . These reactions are carefully chosen to build the desired molecular frameworks and introduce functional groups in a controlled manner. The coordination complexes involving 2-aminobenzimidazole also highlight the ability of benzimidazole derivatives to act as ligands and form stable complexes with metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as their thermal stability, are investigated through thermal analysis . This provides insights into the robustness of the compounds and their potential decomposition pathways, which is important for their storage and application. The cytotoxicity of the Ga(III) complexes is also studied in vitro, revealing their potential as anticancer agents, particularly against human breast cancer cells . These properties are critical for evaluating the practical applications of the synthesized compounds in various fields, including medicine.

科学研究应用

合成和生物学应用

6-氨基-2-氧代-1,3-二氢苯并咪唑-5-羧酸盐酸盐参与各种生物活性化合物的合成。它是 N-取代-3-氯-2-氮杂环丁酮的合成前体,后者对包括金黄色葡萄球菌和大肠杆菌在内的多种微生物表现出抗菌活性 (Chavan & Pai, 2007)。

它还用于合成多核杂环化合物,例如咪唑并[4,5-g][3,1]苯并恶嗪酮,这对于开发具有潜在药用特性的化合物很重要 (Alkhader et al., 1979)。

抗菌和驱虫潜力

研究表明,使用这种化学物质合成的化合物可以具有显着的抗菌和驱虫活性。例如,可以使用该化合物合成的碘喹唑啉酮/硝基咪唑的肽衍生物对铜绿假单胞菌和肺炎克雷伯菌等病原体表现出高活性 (Dahiya et al., 2008)。

此外,用该化合物合成的苯并咪唑肽对各种蚯蚓种类表现出中等至良好的驱虫活性,并对真菌菌株表现出抗菌活性 (Dahiya & Pathak, 2007)。

有机化学中的化学合成和应用

该化合物在有机化学中对于合成 N-取代的 1,3-二氢苯并咪唑-2-酮也至关重要,展示了有机合成中官能团和反应条件的多功能性 (Zou et al., 2007)。

它有助于开发具有抗炎活性的 6-甲基咪唑并[2,1-b]噻唑-5-羧酸乙酯,证明了它在合成具有潜在药用应用的化合物中的作用 (Abignente et al., 1983)。

未来方向

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their broad spectrum of bioactivities, the research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “6-Amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride” and similar compounds may have potential for future drug development.

属性

IUPAC Name |

6-amino-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3.ClH/c9-4-2-6-5(10-8(14)11-6)1-3(4)7(12)13;/h1-2H,9H2,(H,12,13)(H2,10,11,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNYKERKGKGMHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC2=C1NC(=O)N2)N)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

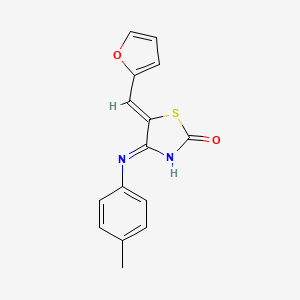

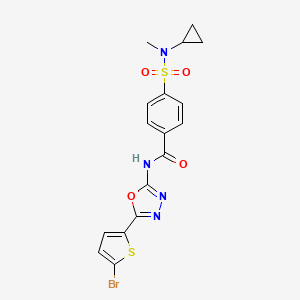

![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)

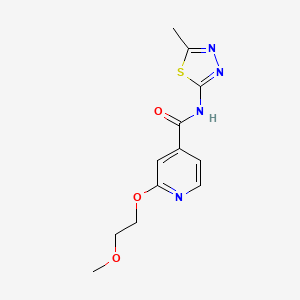

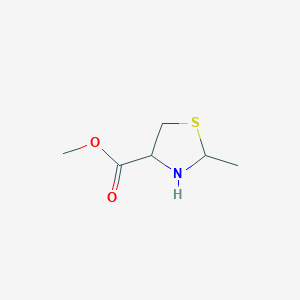

![1-[(3,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3009916.png)

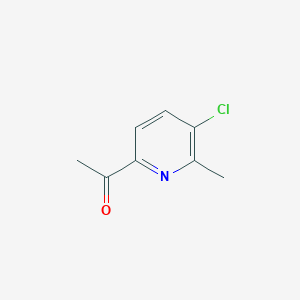

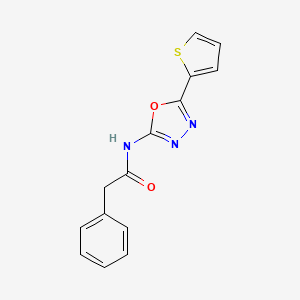

![2-[(2-chloropyridin-4-yl)formamido]-N-ethylpropanamide](/img/structure/B3009926.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)